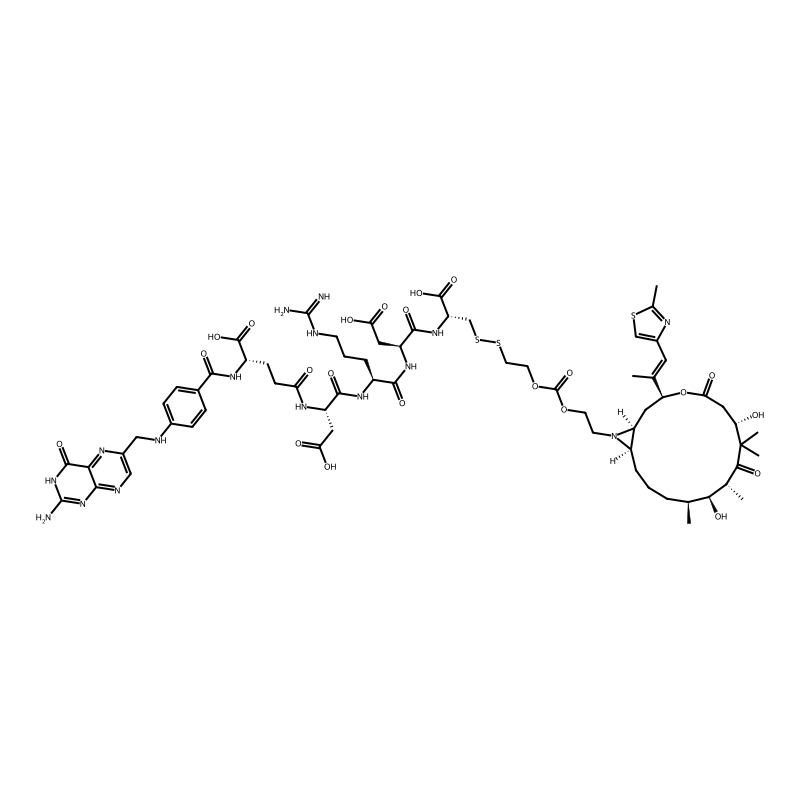

Epofolate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Epofolate (CAS: 958646-17-8), also known as BMS-753493, is a highly specialized ~1570 Da bioconjugate linking a potent microtubule-stabilizing epothilone analog (BMS-748285) to a folic acid targeting moiety[1]. For procurement professionals and materials scientists, Epofolate serves as a critical benchmark in targeted drug delivery systems, offering a precise, cleavable linker architecture that mandates strict cold-chain handling and pH-controlled formulation[1]. Unlike generic cytotoxic agents, its procurement is justified by its utility as a fully characterized, dual-domain reference standard for evaluating folate receptor (FR)-mediated endocytosis and downstream ultrafiltration purification protocols [1].

Attempting to substitute Epofolate with unconjugated epothilones (such as BMS-748285 or ixabepilone) or simple co-mixtures of free folic acid and epothilones fundamentally fails to replicate the required receptor-mediated internalization mechanism [1]. Unconjugated epothilones exhibit non-specific tissue distribution, lacking the 2.0- to 3.0-fold preferential partitioning into FR-overexpressing microenvironments that the intact covalent conjugate provides [1]. Furthermore, using generic epothilones cannot model the unique aqueous stability, endotoxin clearance challenges, and zwitterionic isolation requirements inherent to processing high-molecular-weight targeted conjugates [2].

References

- [1] Wang, Y. et al. Tissue distribution and tumor uptake of folate receptor-targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration. Nuclear Medicine and Biology 2016, 43 (12), 765-772.

- [2] Kim, S.-H. et al. Synthesis, Chromatographic Purification, and Isolation of Epothilone-Folic Acid Conjugate BMS-753493. Organic Process Research & Development 2011, 15 (3), 565-575.

Receptor-Specific Tissue Partitioning vs. Unconjugated Baseline

In comparative in vivo models bearing both FR-positive and FR-negative xenografts, Epofolate demonstrated a 2.0- to 3.0-fold greater accumulation of the active payload in FR-positive tissues [1]. In contrast, the unconjugated BMS-748285 baseline showed no differential uptake (<1.2-fold difference) between the two tissue types [1]. This quantitative divergence confirms that the intact conjugate is strictly required to achieve targeted partitioning.

| Evidence Dimension | FR+ vs. FR- tissue uptake ratio |

| Target Compound Data | 2.0- to 3.0-fold selective uptake (Epofolate) |

| Comparator Or Baseline | <1.2-fold selective uptake (Unconjugated BMS-748285) |

| Quantified Difference | Up to 2.5x enhancement in target-specific partitioning |

| Conditions | CD2F1 mice bearing dual 98M109 (FR+) and M109 (FR-) xenografts, measured via LC-MS/MS |

Buyers modeling targeted delivery systems must procure the intact conjugate rather than the free payload to ensure receptor-driven biodistribution.

Endotoxin Clearance and Process Recovery via Ultrafiltration

During the purification of Epofolate from aqueous phosphate buffers, endotoxin contamination is a critical process bottleneck. Implementing a dead-end 10 kDa ultrafiltration step at 5 °C successfully removes endotoxin while maintaining a nearly quantitative API recovery of 98% [1]. Standard preparative reverse-phase HPLC alone fails to clear this bioburden, making the ultrafiltration protocol a mandatory, quantified step for yielding parenteral-grade material[1].

| Evidence Dimension | API recovery post-endotoxin clearance |

| Target Compound Data | 98% recovery via 10 kDa ultrafiltration at 5 °C |

| Comparator Or Baseline | Standard preparative HPLC (fails endotoxin release specifications) |

| Quantified Difference | Complete endotoxin clearance with <2% loss of active pharmaceutical ingredient |

| Conditions | Aqueous drug substance solution (10-15 mg/mL) processed via regenerated cellulose membranes |

Procurement teams scaling up bioconjugate manufacturing can rely on Epofolate as a validated model for high-yield endotoxin removal using standard 10 kDa membranes.

Aqueous Formulation Stability and Cold-Chain Requirements

The structural integrity of Epofolate is highly sensitive to pH and temperature, exhibiting a U-shaped pH-stability profile with maximum stability strictly between pH 6 and 7[1]. At 30 °C, the compound undergoes 2% degradation within just 6 hours in aqueous solutions (1.2-5.9 g/L), whereas the unconjugated epothilone is significantly more robust thermally [1]. Consequently, the sodium salt formulation must be maintained at -70 °C for long-term stability, dictating strict cold-chain procurement [1].

| Evidence Dimension | Aqueous thermal degradation rate |

| Target Compound Data | 2% degradation in 6 hours at 30 °C |

| Comparator Or Baseline | Stable baseline at -70 °C and pH 6-7 |

| Quantified Difference | Rapid macrocycle/linker hydrolysis at ambient temperatures vs. subzero stability |

| Conditions | 1.2-5.9 g/L aqueous solution, monitored via HPLC |

Purchasing decisions must account for specialized -70 °C storage and pH-controlled buffering to prevent premature cleavage of the targeting linker.

In Vitro Specificity via Competitive Ligand Abolishment

The cytotoxic efficacy of Epofolate is entirely dependent on folate receptor availability. When co-administered with a 20-fold excess of free folic acid or a folate analog, the cell-killing effect of Epofolate is completely abolished in FR-positive human tumor models [1]. This demonstrates that the compound's activity is not due to non-specific leakage of the epothilone payload, distinguishing it from generic cytotoxic mixtures [1].

| Evidence Dimension | Cytotoxicity in FR+ cell lines |

| Target Compound Data | Potent cytotoxicity (Epofolate alone) |

| Comparator Or Baseline | Complete abolishment of cytotoxicity (Epofolate + 20x excess folic acid) |

| Quantified Difference | 100% suppression of targeted activity by competitive inhibition |

| Conditions | Clonogenic assays in FR-positive KB and IGROV human tumor cell lines |

Researchers require this specific conjugate to perform validated competitive binding assays that prove receptor-mediated internalization.

Benchmark Standard for Folate-Receptor Targeted Delivery Models

Because Epofolate demonstrates a quantified 2.0- to 3.0-fold preferential uptake in FR-positive tissues over FR-negative tissues, it is the ideal procurement choice as a positive control in in vivo biodistribution studies [2]. Researchers developing novel linker-payload architectures should use this compound to benchmark receptor-mediated endocytosis against unconjugated payloads [2].

Validation of Endotoxin Removal Workflows in Bioconjugate Manufacturing

Given its molecular weight of ~1570 Da and established clearance protocols, Epofolate serves as an excellent process-validation material for downstream purification [3]. Industrial process engineers can procure this compound to validate dead-end 10 kDa ultrafiltration systems, ensuring high-yield (>98%) endotoxin removal from aqueous small-molecule bioconjugates [3].

Development of pH-Sensitive and Cold-Chain Formulation Protocols

Due to its rapid degradation at ambient temperatures (2% loss in 6 hours at 30 °C) and its U-shaped pH stability profile, Epofolate is highly relevant for materials scientists designing advanced formulation buffers [1]. It provides a rigorous test case for stabilizing complex, cleavable zwitterionic conjugates at pH 6-7 under strict -70 °C cold-chain conditions[1].

References

- [1] Kim, S.-H. et al. Synthesis, Chromatographic Purification, and Isolation of Epothilone-Folic Acid Conjugate BMS-753493. Organic Process Research & Development 2011, 15 (3), 565-575.

- [2] Wang, Y. et al. Tissue distribution and tumor uptake of folate receptor-targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration. Nuclear Medicine and Biology 2016, 43 (12), 765-772.

- [3] de Mas, N. et al. Endotoxin Removal from a Small-Molecule Aqueous Drug Substance Using Ultrafiltration: A Case Study. Organic Process Research & Development 2015, 19 (11), 1740-1745.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types